molecular formula C13H17NO3 B1612303 Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 771431-06-2

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B1612303
M. Wt: 235.28 g/mol
InChI Key: SYPVNCVANKJJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” appears to be a complex organic compound. However, there is limited information available about this specific compound. It seems to be related to 1,2,3,4-Tetrahydronaphthalene1, which is a bicyclic hydrocarbon and a constituent of petroleum and coal tar1. It also has similarities with 6-Methoxy-1,2,3,4-tetrahydronaphthalene2, which is a technical grade compound with an assay of 85%2.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate”. However, related compounds such as 6-Methoxy-1,2,3,4-tetrahydronaphthalene2 and 2-Amino-4-methoxy-6-methyl-1,3,5-triazine3 have been synthesized and studied.



Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is not directly available. However, the related compound 1,2,3,4-Tetrahydronaphthalene has a molecular weight of 132.201 and 6-Methoxy-1,2,3,4-tetrahydronaphthalene has a molecular weight of 162.232.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate”. However, it is known that 1,2,3,4-Tetrahydronaphthalene can undergo degradation by Corynebacterium sp. strain C125 and by pyrolysis1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not directly available. However, 1,2,3,4-Tetrahydronaphthalene has a boiling point of 207 °C, a melting point of -35 °C, and a density of 0.973 g/mL at 25 °C1. 6-Methoxy-1,2,3,4-tetrahydronaphthalene has a boiling point of 90-95 °C/1 mmHg and a density of 1.033 g/mL at 25 °C2.


Safety And Hazards

The safety and hazards of “Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not known. However, 1,2,3,4-Tetrahydronaphthalene has an autoignition temperature of 723 °F and explosive limits of 0.8 % at 100 °F and 5 % at 150 °F1.


Future Directions

The future directions for the study of “Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not clear due to the lack of information on this specific compound. However, related compounds such as 1,2,3,4-Tetrahydronaphthalene and 6-Methoxy-1,2,3,4-tetrahydronaphthalene continue to be studied for their potential applications12.


properties

IUPAC Name

methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-4-3-10-8-13(14,12(15)17-2)6-5-9(10)7-11/h3-4,7H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPVNCVANKJJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607321
Record name Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS RN

771431-06-2
Record name Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 3
Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 6
Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.